2-[4-(Propan-2-yl)phenyl]prop-2-enal
Description
Properties
CAS No. |
198759-16-9 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenyl)prop-2-enal |
InChI |
InChI=1S/C12H14O/c1-9(2)11-4-6-12(7-5-11)10(3)8-13/h4-9H,3H2,1-2H3 |
InChI Key |
UUOJCVAXXPLPRJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=C)C=O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=C)C=O |
Synonyms |
Benzeneacetaldehyde, alpha-methylene-4-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The reactivity, physical properties, and biological activity of 2-[4-(Propan-2-yl)phenyl]prop-2-enal are influenced by its substituents. Below is a comparative analysis with key analogues:
| Compound Name | Molecular Formula | Substituent(s) on Phenyl Ring | Key Features | Reference |
|---|---|---|---|---|
| 2-[4-(Propan-2-yl)phenyl]prop-2-enal | C₁₂H₁₄O | Propan-2-yl (para) | High steric bulk from isopropyl group; moderate electrophilicity at β-carbon. | |
| 3-(4-Chloro-2-fluorophenyl)prop-2-enal | C₉H₆ClFO | Cl (para), F (ortho) | Electron-withdrawing groups enhance electrophilicity; moderate enzyme inhibition. | |
| 3-(2,6-Difluorophenyl)prop-2-enal | C₉H₆F₂O | F (ortho, meta) | Reduced steric hindrance; limited anti-inflammatory activity. | |
| 3-(4-Nitrophenyl)prop-2-enal | C₉H₇NO₃ | NO₂ (para) | Strong electron-withdrawing nitro group increases reactivity; high cytotoxicity. | |
| 3-(4-Propan-2-yloxyphenyl)prop-2-enal | C₁₂H₁₄O₂ | Propan-2-yloxy (para) | Ether linkage alters solubility; reduced electrophilicity due to oxygen. |
Physical and Chemical Properties
- Solubility : The isopropyl group in 2-[4-(Propan-2-yl)phenyl]prop-2-enal enhances lipophilicity compared to analogues with polar substituents (e.g., nitro or hydroxyl groups) .
- Reactivity: Electron-withdrawing groups (e.g., NO₂, Cl) in analogues like 3-(4-nitrophenyl)prop-2-enal increase the electrophilicity of the α,β-unsaturated system, accelerating nucleophilic additions. In contrast, the isopropyl group in the parent compound provides steric shielding, slowing such reactions .
- Thermal Stability : Bulky substituents (e.g., isopropyl) improve thermal stability relative to smaller groups (e.g., F, Cl) due to reduced molecular mobility .
Key Research Findings
- Synthetic Utility : The isopropyl group in 2-[4-(Propan-2-yl)phenyl]prop-2-enal facilitates regioselective reactions in asymmetric synthesis, as demonstrated in studies on Diels-Alder adducts .
- Biological Screening : Derivatives of this compound have shown promise in preliminary assays for kinase inhibition, though activity is lower than nitro- or chloro-substituted analogues .
- Computational Studies : Density functional theory (DFT) analyses reveal that the isopropyl group’s steric effects dominate over electronic contributions in reaction transition states .
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